molecular formula C29H25ClN2O5S B329203 ETHYL (2Z)-2-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B329203
M. Wt: 549 g/mol
InChI Key: BIJBSCGDVXJDJV-IWIPYMOSSA-N
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Description

Ethyl 2-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include p-toluenesulfonic acid in toluene .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H25ClN2O5S

Molecular Weight

549 g/mol

IUPAC Name

ethyl (2Z)-2-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H25ClN2O5S/c1-5-36-28(34)25-17(3)31-29-32(26(25)20-8-6-7-9-22(20)35-4)27(33)24(38-29)15-19-12-13-23(37-19)21-14-18(30)11-10-16(21)2/h6-15,26H,5H2,1-4H3/b24-15-

InChI Key

BIJBSCGDVXJDJV-IWIPYMOSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)C)S2)C

Origin of Product

United States

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